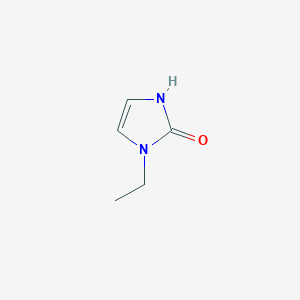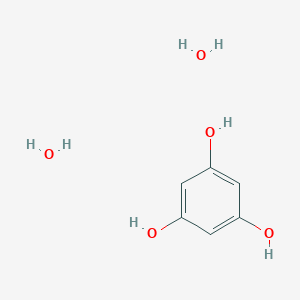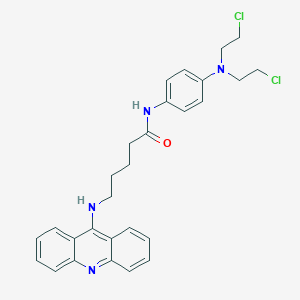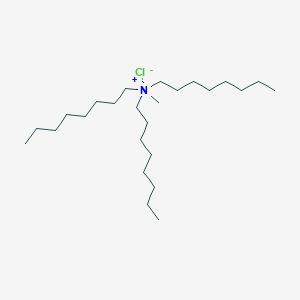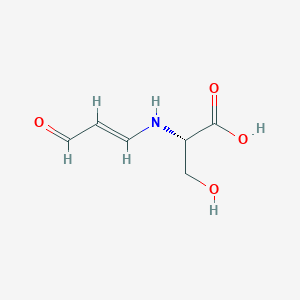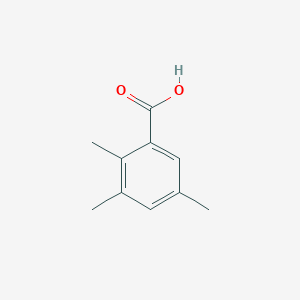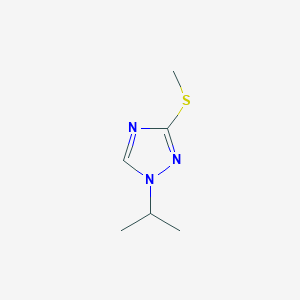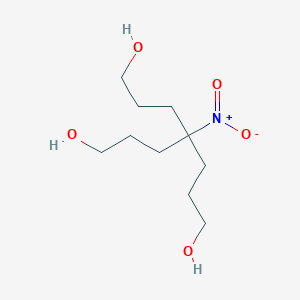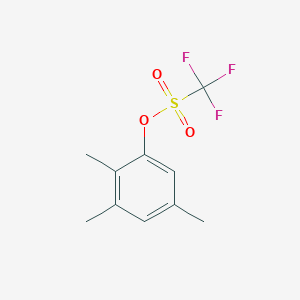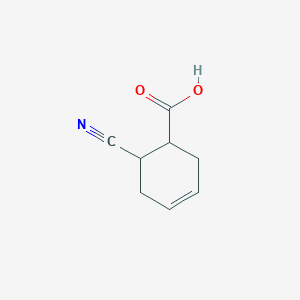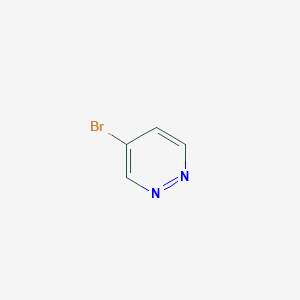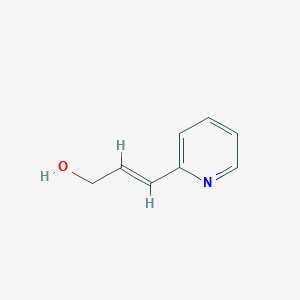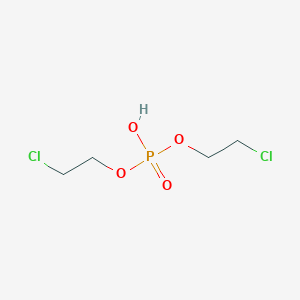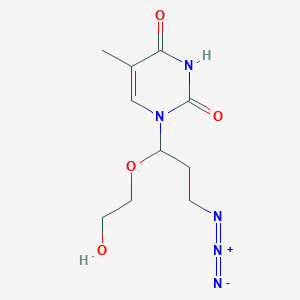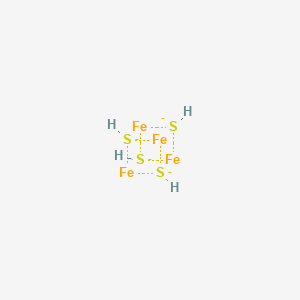
IronSULFUR CLUSTER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron-sulfur clusters are essential metallocofactors that are found in a wide range of proteins involved in various biological processes. These clusters consist of iron and sulfur atoms that are coordinated together to form a stable structure. The iron-sulfur clusters play a crucial role in electron transfer reactions, enzyme catalysis, and gene regulation.
Aplicaciones Científicas De Investigación
Quantum Mechanical Insights into Iron-Sulfur Clusters
Iron-sulfur clusters, key to various biological processes like nitrogen fixation and respiration, exhibit remarkable reactivity due to their low-lying electronic states. Quantum calculations reveal the electronic levels of these clusters, challenging traditional models and indicating a significantly higher number of states. This complexity is pivotal for their role in natural catalysis (Sharma et al., 2014).
Biological Assembly and Role of Iron-Sulfur Clusters
Despite their simple structure, the assembly of iron-sulfur clusters into proteins is intricate, relating to the toxic nature of free iron and sulfur. These clusters, fundamental for sustaining life, are versatile in their biological roles, participating in electron transfer, redox reactions, and even gene regulation (Frazzon & Dean, 2003).
Sensory Functions of Iron-Sulfur Clusters
Iron-sulfur clusters are not only functional in electron transfer and catalysis but also act as biological sensors. They adapt their structure in response to environmental stimuli like molecular oxygen and nitric oxide, which is crucial for regulatory proteins in processes like DNA-binding and gene expression modulation (Crack et al., 2014).
Structural Diversity and Reactivity
Iron-sulfur clusters exhibit a range of geometrical and electronic structures, leading to diverse reactivity patterns. Research has focused on understanding their physical properties and the transformations they undergo, which is significant for both synthetic and protein-bound clusters (Holm & Lo, 2016).
Intracellular Iron-Sulfur Cluster Biosynthesis
The formation of intracellular iron-sulfur clusters is a complex, regulated process involving various biosynthetic systems. It necessitates specific proteins for assembly on scaffold proteins and their subsequent transfer to target proteins. Understanding this biosynthetic machinery is crucial for comprehending the regulation and function of these clusters in cellular processes (Johnson et al., 2005).
Propiedades
Número CAS |
123921-02-8 |
|---|---|
Nombre del producto |
IronSULFUR CLUSTER |
Fórmula molecular |
Fe4H4S4-4 |
Peso molecular |
355.7 g/mol |
Nombre IUPAC |
iron;sulfanide |
InChI |
InChI=1S/4Fe.4H2S/h;;;;4*1H2/p-4 |
Clave InChI |
PTTXNOSMDBWCQD-UHFFFAOYSA-J |
SMILES |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe] |
SMILES canónico |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe] |
Sinónimos |
altro-2-Octulose, 1,4,8-trideoxy-6,7-O-(1-methylethylidene)-5-O-(phenylmethyl)-, dimethyl acetal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



